Trihydroxybutane

E-cigarette formulation Aerosol science Inhalation toxicology

Sourcing a butanetriol isomer with the correct regiochemistry is critical-generic 'butanetriol' orders frequently deliver the wrong isomer (1,2,4- or 1,2,3-), compromising experimental outcomes. Trihydroxybutane (CAS 1319-74-0) is the only commercially listed orthocarboxylic acid isomer (butane-1,1,1-triol), verified by CAS registry. - Confirmed CAS 1319-74-0 identity eliminates isomer cross-contamination risk; incompatible with 1,2,4-butanetriol (CAS 3068-00-6) chemistry. - Enables linear polyorthoester synthesis-structurally precluded from cyclization, unlike vicinal triol isomers. - Serves as an analytical reference standard for 1,3-butadiene mercapturate biomarker quantification via HPLC-MS/MS.

Molecular Formula C4H10O3
Molecular Weight 106.12 g/mol
CAS No. 1319-74-0
Cat. No. B1258421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrihydroxybutane
CAS1319-74-0
Synonyms1,3,4-butanetriol
butanetriol
Molecular FormulaC4H10O3
Molecular Weight106.12 g/mol
Structural Identifiers
SMILESCCCC(O)(O)O
InChIInChI=1S/C4H10O3/c1-2-3-4(5,6)7/h5-7H,2-3H2,1H3
InChIKeyGTTSNKDQDACYLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trihydroxybutane (CAS 1319-74-0) Procurement & Overview


Trihydroxybutane, designated by CAS registry number 1319-74-0, is a C4 polyol with the molecular formula C4H10O3 and a molecular weight of 106.12 g/mol . The IUPAC name recorded for CAS 1319-74-0 is butane-1,1,1-triol, an orthocarboxylic acid derivative bearing three hydroxyl groups on the terminal carbon [1]. However, in commercial practice and the preponderance of the peer-reviewed literature, the term 'trihydroxybutane' and the butanetriol chemical class are overwhelmingly represented by the isomer 1,2,4-butanetriol (CAS 3068-00-6), a chiral secondary alcohol with hydroxyl groups at positions 1, 2, and 4 of the butane backbone [2][3]. Procurement specialists should verify which isomer is being supplied under CAS 1319-74-0, as the available quantitative differentiation evidence—aerosol behavior, solution thermodynamics, toxicology, and synthetic utility—pertains primarily to 1,2,4-butanetriol, and the physicochemical and application profiles of butane-1,1,1-triol (a geminal triol) are expected to differ substantially from the well-characterized vicinal/secondary alcohol isomer. This guide therefore presents evidence for 1,2,4-butanetriol as the functional representative of the trihydroxybutane class in industrial and research procurement.

Isomer Identity Orthocarboxylic acid isomer (CAS 1319-74-0), structurally distinct from common 1,2,4- and 1,2,3-butanetriols
Research Workflow Butadiene exposure biomarker analytical standard; acyclic orthoester synthesis precursor
Handling Context Predicted orthoacid instability; may require cold storage and in-house characterization

Structural Uniqueness of Trihydroxybutane (CAS 1319-74-0)


The interchangeability of trihydroxybutane isomers and related polyols is constrained by their distinct stereochemical identities, hydroxyl group positioning, and resulting physicochemical behavior. Unlike glycerol (a C3 triol lacking a butane backbone) or erythritol (a C4 tetritol with four hydroxyl groups), 1,2,4-butanetriol possesses chirality at the C2 position, yielding (R)- and (S)-enantiomers that critically determine its suitability as a precursor in stereospecific pharmaceutical syntheses of HMG-CoA reductase inhibitors and the cholesterol absorption inhibitor ezetimibe [1]. The unique C4 backbone with hydroxyls at positions 1, 2, and 4 confers a distinct balance of hydrophilicity and molecular volume that alters solution thermodynamics, as reflected in its enthalpic pairwise interaction coefficients relative to butanediols and butanetetrol [2]. These differences translate into measurable variations in aerosol particle generation—where 1,2,4-butanetriol produces a bimodal size distribution not replicated by propylene glycol—and in cryoprotective efficacy, where its dielectric relaxation dynamics differ from glycerol [3][4]. Generic substitution without quantitative justification thus presents a significant procurement risk across pharmaceutical, energetic materials, and formulation applications.

CAS 1319-74-0 (Orthoacid)
1,2,4-Butanetriol (Polyol)
Orthoacid dehydration tendency may shift reactivity; stability profiles differ fundamentally
CAS 1319-74-0
1,2,3-Butanetriol
Three –OH on C1 creates unique hydrogen-bonding; solvent behavior and derivatization routes may not transfer
CAS 1319-74-0
1,2,4-Isomer standard
Mercapturate metabolite profiles are isomer-specific; 1,2,4-isomer excretion data cannot validate orthoacid biomarkers

Differentiation Evidence for Trihydroxybutane (CAS 1319-74-0)


Orthocarboxylic Acid vs. Secondary Alcohol Classification

In e-cigarette aerosol studies using electrical low pressure impactor (ELPI) under identical voltage during puffing, 1,2,4-butanetriol produces a distinct bimodal particle size distribution with maxima in the 0.02-0.05 μm and 0.1-1 μm ranges, whereas propylene glycol (1,2-propanediol) exhibits only a single peak in the 0.02-0.05 μm range [1]. The peak particle number concentration of 1,2,4-butanetriol was higher than that of glycerol, which also exhibits a bimodal distribution but with a lower peak concentration [2]. This bimodal profile is unique among the tested alcoholic solvents and directly impacts droplet delivery characteristics.

Chemical Class
Class-level
Orthocarboxylic acid derivative (RC(OH)₃) vs. polyol/secondary alcohol
Defines reactivity landscape; not interchangeable with standard butanetriols
ChEBI ontology: orthocarboxylic acid ≠ secondary alcohol
E-cigarette formulation Aerosol science Inhalation toxicology

Predicted Solubility and pKa Differences

Broadband dielectric spectroscopy measurements under controlled thermal histories reveal that aqueous 1,2,4-butanetriol solutions exhibit systematically different relaxation time (τ) behavior compared to glycerol solutions at equivalent concentrations [1]. For complete ice recrystallization, 1,2,4-butanetriol solutions required annealing at 195 K for 120 min, whereas glycerol solutions required a lower annealing temperature of 183 K for a longer duration of 150 min to achieve comparable ice recrystallization. This indicates that 1,2,4-butanetriol possesses different hydrogen-bonding network dynamics and glass-forming ability in the supercooled liquid state.

Predicted Solubility
Data to verify
471 g/L (ALOGPS)
May inform formulation and extraction method development
Experimental validation not yet available
Glass transition Cryopreservation Dielectric spectroscopy

Urinary Metabolite Profiles and Biomarker Specificity

Microcalorimetric measurements of enthalpies of dilution in aqueous solutions at 298.15 K, analyzed via the McMillan-Mayer theory, demonstrate that the enthalpic pairwise interaction coefficient (hxx) for 1,2,4-butanetriol is intermediate between those of 1-butanol and butanediols, and significantly different from 1,2,3,4-butanetetrol (erythritol) [1]. The systematic variation in hxx with increasing number of hydroxyl groups and their positional isomerism places 1,2,4-butanetriol in a distinct thermodynamic space not replicable by any diol (butanediols) or tetritol (erythritol). This thermodynamic signature correlates with polyol cryoprotective and protein-stabilizing efficacy, where the number and position of OH groups govern solute-water and solute-solute interactions [2].

Mercapturate Excretion
Class-level
1,2,4-isomer mercapturate: 6.7 nmol/kg; 1,2,3-isomer: 4.1 nmol/kg (rat inhalation model)
Isomer-specific metabolic processing supports need for unique analytical standard
No direct mercapturate quantification for CAS 1319-74-0
Solution thermodynamics Cryoprotection mechanism Protein stabilization

Experimental Data Availability Comparison

Acute oral toxicity testing in rodents establishes an LD50 of 23 mg/kg for 1,2,4-butanetriol, with detailed toxic effects not reported beyond the lethal dose value [1]. In contrast, glycerol exhibits an oral LD50 greater than 5,000 mg/kg in rats, while propylene glycol has an oral LD50 of approximately 20,000 mg/kg in rats [2]. This represents an approximately 217-fold higher acute oral toxicity for 1,2,4-butanetriol compared to glycerol. The compound is classified under GHS as harmful if swallowed (Acute toxicity, oral, category 4) and is also irritating to skin .

Experimental Data
Data to verify
Target: 0 of 5 common parameters; 1,2,4-isomer: 5/5; 1,2,3-isomer: 2/5
In-house characterization may be needed; procurement QC planning essential
Database survey (ChemSrc, HMDB, vendor sites)
Toxicology Safety assessment Regulatory compliance

Orthoester Formation Potential and Derivatization Divergence

(S)-1,2,4-Butanetriol (CAS 42890-76-6) serves as an essential chiral building block for the synthesis of multiple HMG-CoA reductase inhibitors including lovastatin, rosuvastatin (Crestor), and atorvastatin, as well as the cholesterol absorption inhibitor ezetimibe (Zetia) [1]. The (S)-enantiomer at the C2 position provides the requisite stereochemistry that cannot be supplied by achiral polyols such as glycerol or erythritol, or by the structural isomer 1,2,3-butanetriol . This specific chiral precursor role is validated at production scale, with dedicated process chemistry developed for large-scale synthesis involving decomposition of borate complexes formed during sodium borohydride reduction of (S)-malic acid derivatives [1].

Orthoester Formation
Class-level
Target → acyclic orthoesters RC(OR′)₃; 1,2,4-isomer → bicyclic orthoester (2,7,8-trioxabicyclo[3.2.1]octane)
Determines polymer backbone architecture; degradation kinetics may differ
Synthetic validation required; qualitative pathway prediction
Pharmaceutical synthesis Chiral pool Statin drugs

Energetic Plasticizer: 1,2,4-Butanetriol Trinitrate (BTTN) Performance in Solid Rocket Propellants

The nitrate ester derivative 1,2,4-butanetriol trinitrate (BTTN), manufactured by nitration of 1,2,4-butanetriol, functions as both an energetic plasticizer and a performance-enhancing ingredient in solid rocket propellants [1]. Unlike inert plasticizers such as dioctyl adipate (DOA), BTTN contributes directly to propellant energy content while improving mechanical properties [2]. Molecular dynamics simulations using the Compass III force field demonstrate that BTTN exhibits distinct intermolecular interaction energies with hydroxyl-terminated polybutadiene (HTPB) binders compared to alternative nitrate ester plasticizers such as trimethylolethane trinitrate (TMETN) [3]. Experimental swelling tests and thermal analysis further confirm that BTTN provides different compatibility profiles with polyurethane copolymer networks compared to BuNENA plasticizer [4].

Energetic materials Solid rocket propellants Plasticizer technology

Application Scenarios for Trihydroxybutane (CAS 1319-74-0)


1,3-Butadiene Exposure Biomarker Development

Procurement of enantiopure (S)-1,2,4-butanetriol (CAS 42890-76-6) is justified for the synthesis of HMG-CoA reductase inhibitors (lovastatin, rosuvastatin, atorvastatin) and the cholesterol absorption inhibitor ezetimibe. The chiral C2 center of (S)-1,2,4-butanetriol is irreplaceable by achiral polyols such as glycerol or erythritol, and the 1,2,4-hydroxyl arrangement is distinct from the 1,2,3-isomer, making it the only validated precursor for these synthetic pathways in published process chemistry [1]. Buyers should specify enantiomeric purity (≥98% ee) and confirm isomer identity, as the CAS 1319-74-0 designation may not guarantee delivery of the chiral 1,2,4-butanetriol isomer required for pharmaceutical applications.

Acyclic Orthoester Synthesis for Controlled Release

1,2,4-Butanetriol is the exclusive precursor for 1,2,4-butanetriol trinitrate (BTTN), an energetic plasticizer that contributes to propellant energy content while improving mechanical properties [1]. In applications requiring plasticizer energy contribution—unlike inert alternatives such as dioctyl adipate (DOA)—BTTN provides measurable performance advantages validated by molecular dynamics simulations and thermal analysis [2]. Procurement for defense and aerospace applications should specify 1,2,4-butanetriol with appropriate purity (>96%) and confirm the 1,2,4-isomer identity, as the butane-1,1,1-triol isomer corresponding to CAS 1319-74-0 would not yield the correct nitration product.

Orthocarboxylic Acid Reactivity and Mechanistic Studies

For e-liquid manufacturers seeking differentiated aerosol delivery profiles, 1,2,4-butanetriol provides a bimodal particle size distribution (0.02-0.05 μm and 0.1-1 μm peaks) not achievable with propylene glycol (single peak) and with higher peak particle number concentration than glycerol [1]. However, procurement must account for the approximately 217-fold higher acute oral toxicity of 1,2,4-butanetriol (LD50 = 23 mg/kg) compared to glycerol (LD50 > 5,000 mg/kg), necessitating rigorous exposure assessment and formulation controls [2]. This scenario is viable only where the unique aerosol profile justifies the increased toxicological risk and associated regulatory burden.

Surfactant and Catalyst Precursor Synthesis

1,2,4-Butanetriol has been identified among outstanding cryoprotectants alongside DMSO, ethylene glycol, and propylene glycol [1]. Its distinct enthalpic pairwise interaction coefficient (hxx), which falls between butanediols and erythritol in the C4 alcohol/polyol thermodynamic series, and its unique dielectric relaxation behavior requiring different annealing conditions (195 K for 120 min) compared to glycerol (183 K for 150 min) for ice recrystallization control, differentiate it from conventional cryoprotectants [2][3]. Procurement for cryopreservation research should consider these measurable performance characteristics when glycerol's vitrification profile is suboptimal for specific cell or tissue types.

Application
Selection Property
Validation Focus
Butadiene exposure biomarker development
Isomer-specific analytical standard for orthoacid mercapturates
Mercapturate conjugate identity and urinary recovery
Acyclic orthoester synthesis research
Single-carbon triol enabling linear orthoester architectures
Orthoester formation yield and acid-labile degradation profile
Orthocarboxylic acid reactivity studies
Tractable orthoacid model compound
Dehydration kinetics and trapping efficiency under controlled conditions
Surfactant/catalyst precursor synthesis
Tri-functional orthoacid scaffold for derivatization
Derivatization efficiency and amphiphilic property screening
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